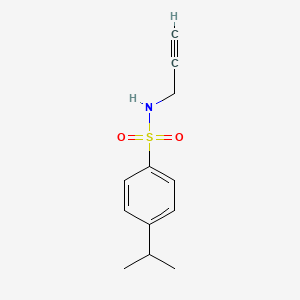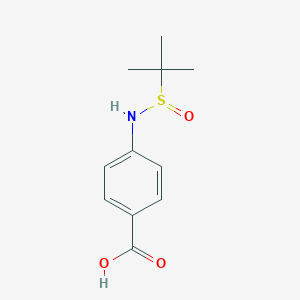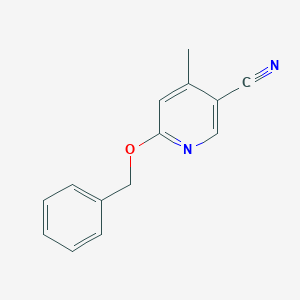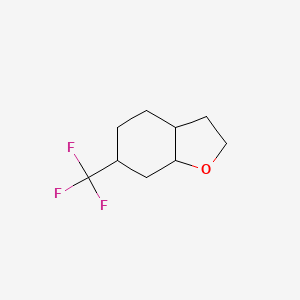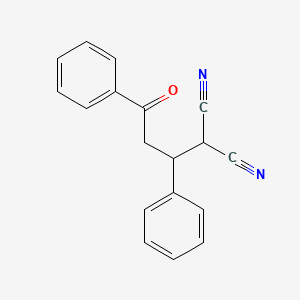
Propanedinitrile, (3-oxo-1,3-diphenylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-oxo-1,3-diphenylpropyl)malononitrile is an organic compound with the molecular formula C18H14N2O. It is characterized by the presence of a malononitrile group attached to a 3-oxo-1,3-diphenylpropyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1,3-diphenylpropyl)malononitrile typically involves the Michael addition of malononitrile to chalcones. One common method includes dissolving malononitrile in dry ethanol, followed by the addition of piperidine as a catalyst. The reaction mixture is stirred at 30°C for 48 hours, and the product is purified by column chromatography .
Industrial Production Methods
While specific industrial production methods for 2-(3-oxo-1,3-diphenylpropyl)malononitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-oxo-1,3-diphenylpropyl)malononitrile undergoes various chemical reactions, including:
Michael Addition: This compound can participate in Michael addition reactions, where it acts as a nucleophile and adds to α,β-unsaturated carbonyl compounds.
Substitution Reactions: The nitrile groups in the compound can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Michael Addition: Common reagents include malononitrile and chalcones, with catalysts such as piperidine or bifunctional squaramide.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the nitrile groups.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, the Michael addition of malononitrile to chalcones typically yields γ-cyano carbonyl compounds .
Wissenschaftliche Forschungsanwendungen
2-(3-oxo-1,3-diphenylpropyl)malononitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(3-oxo-1,3-diphenylpropyl)malononitrile involves its interaction with specific molecular targets. For instance, it has been identified as a potent allosteric activator of phosphoinositide-dependent kinase-1 (PDK1), binding to the PIF pocket and modulating the enzyme’s activity . This interaction can influence various cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-oxo-1,3-diphenylpropyl)malonic acid: This compound is structurally similar but contains a malonic acid group instead of malononitrile.
Uniqueness
2-(3-oxo-1,3-diphenylpropyl)malononitrile is unique due to its dual nitrile groups, which provide distinct reactivity and potential for further functionalization. Its ability to act as an allosteric activator of PDK1 also sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
2-(3-oxo-1,3-diphenylpropyl)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c19-12-16(13-20)17(14-7-3-1-4-8-14)11-18(21)15-9-5-2-6-10-15/h1-10,16-17H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNRFMIPHRZNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384550 |
Source


|
| Record name | Propanedinitrile, (3-oxo-1,3-diphenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77609-06-4 |
Source


|
| Record name | Propanedinitrile, (3-oxo-1,3-diphenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
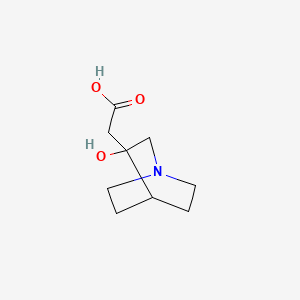
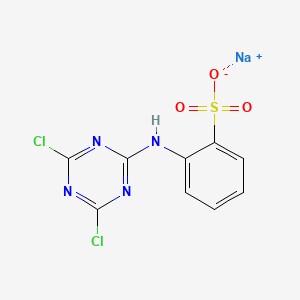


![methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate](/img/structure/B13000898.png)

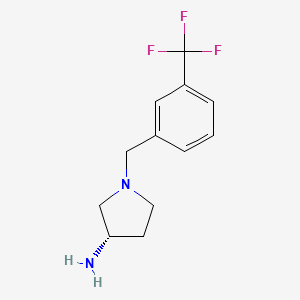
![Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13000910.png)
